1,7-Dimethylfluorene
Overview
Description
1,7-Dimethylfluorene: is a polycyclic aromatic hydrocarbon composed of two fused benzene rings with the molecular formula C15H14 and a molecular weight of 194.27 g/mol . It appears as a colorless solid and exhibits solubility in organic solvents like benzene, chloroform, and dichloromethane . This compound is notable for its applications in materials science, organic chemistry, and biochemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,7-Dimethylfluorene can be synthesized through the selenium dehydrogenation of gibberic acid . This method involves the removal of hydrogen atoms from gibberic acid using selenium as a catalyst, resulting in the formation of this compound.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 1,7-Dimethylfluorene undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed to reduce the compound.
Substitution: Electrophilic substitution reactions can occur with reagents like bromine or chlorine under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives, while substitution reactions can produce halogenated fluorenes .
Scientific Research Applications
1,7-Dimethylfluorene has garnered extensive utilization in scientific research, particularly in materials science, organic chemistry, and biochemistry . Some of its notable applications include:
Synthesis of Organic Compounds: It serves as a valuable starting material for synthesizing diverse organic compounds such as fluorescent dyes, liquid crystals, and polymers.
Probe Molecule: It is used as a probe molecule to elucidate the structure and properties of various materials, including zeolites, clays, and carbon nanotubes.
Photochemistry and Photophysics: this compound is a crucial model compound for investigating the photochemistry and photophysics of polycyclic aromatic hydrocarbons.
Mechanism of Action
Although the precise mechanism of action remains elusive, it is widely postulated that 1,7-Dimethylfluorene functions as a photosensitizer . As a photosensitizer, it captures light energy and subsequently transfers it to other molecules or reacts with them to generate reactive intermediates. These intermediates can partake in a range of chemical reactions such as oxidation, reduction, or addition reactions .
Comparison with Similar Compounds
- 1-Methylfluorene
- 2-Methylfluorene
- Fluorene
Comparison: 1,7-Dimethylfluorene is unique due to the presence of two methyl groups at the 1 and 7 positions on the fluorene backbone . This structural modification can influence its chemical reactivity and physical properties compared to other methylfluorenes and fluorene itself. For instance, the additional methyl groups can affect the compound’s solubility, melting point, and interaction with other molecules .
Properties
IUPAC Name |
1,7-dimethyl-9H-fluorene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14/c1-10-6-7-13-12(8-10)9-15-11(2)4-3-5-14(13)15/h3-8H,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHPVHXMCRWRSNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C3=CC=CC(=C3C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10487227 | |
Record name | 1,7-DIMETHYLFLUORENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10487227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
442-66-0 | |
Record name | 1,7-DIMETHYLFLUORENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10487227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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